molecular formula C5H6ClNOS B2773374 5-(chloromethyl)-3-methoxy-1,2-thiazole CAS No. 91989-71-8

5-(chloromethyl)-3-methoxy-1,2-thiazole

Cat. No.: B2773374
CAS No.: 91989-71-8
M. Wt: 163.62
InChI Key: WOJXWXZQQOQLPP-UHFFFAOYSA-N
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Description

5-(chloromethyl)-3-methoxy-1,2-thiazole is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications. The compound features a five-membered ring containing sulfur and nitrogen atoms, with a methoxy group at the 3-position and a chloromethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-3-methoxy-1,2-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methoxyisothiazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a base like sodium hydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran at ambient temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-(chloromethyl)-3-methoxy-1,2-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(chloromethyl)-3-methoxy-1,2-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-3-methoxy-1,2-thiazole involves its interaction with biological targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The molecular targets and pathways involved vary depending on the specific application and the nature of the biological system .

Comparison with Similar Compounds

  • 3-Methoxy-5-methylisothiazole
  • 3-Methoxy-5-(bromomethyl)isothiazole
  • 3-Methoxy-5-(hydroxymethyl)isothiazole

Comparison: 5-(chloromethyl)-3-methoxy-1,2-thiazole is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. Compared to its analogs, the chloromethyl derivative exhibits enhanced antimicrobial and antifungal properties, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

5-(chloromethyl)-3-methoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNOS/c1-8-5-2-4(3-6)9-7-5/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJXWXZQQOQLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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